molecular formula C26H24N2O6 B3034517 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)carbonyl)amino)propanoic acid CAS No. 1822422-91-2

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)carbonyl)amino)propanoic acid

Cat. No.: B3034517
CAS No.: 1822422-91-2
M. Wt: 460.5 g/mol
InChI Key: MVKNXKRRMCSKJJ-UHFFFAOYSA-N
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Description

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)carbonyl)amino)propanoic acid is a protected amino acid derivative featuring two orthogonal protecting groups: the 9-fluorenylmethyloxycarbonyl (Fmoc) group on the β-amino position and the benzyloxycarbonyl (Cbz) group on the α-amino position. This dual-protection strategy is critical in peptide synthesis, enabling sequential deprotection during solid-phase or solution-phase methodologies. The Fmoc group is base-labile (removable via piperidine or other amines), while the Cbz group is acid-stable but cleavable via catalytic hydrogenation or HBr/acetic acid .

Structurally, the compound is a propanoic acid backbone with both amino groups shielded, making it a versatile building block for constructing peptides with specific stereochemical or functional requirements. Its design balances stability during synthesis and selective deprotection, which is essential for complex peptide assembly.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(phenylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O6/c29-24(30)23(28-26(32)33-15-17-8-2-1-3-9-17)14-27-25(31)34-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,27,31)(H,28,32)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVKNXKRRMCSKJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

Without specific information on the compound’s biological targets, it’s challenging to determine the exact biochemical pathways it affects. Given its structural similarity to fmoc amino acids, it may be involved in peptide synthesis or modification.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, Fmoc amino acids are stable at room temperature, suggesting that this compound may also exhibit stability under similar conditions.

Biochemical Analysis

Cellular Effects

The effects of 3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(phenylmethoxycarbonylamino)propanoic acid on cells and cellular processes are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The specific effects are dependent on the cell type and the cellular context.

Transport and Distribution

The transport and distribution of 3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(phenylmethoxycarbonylamino)propanoic acid within cells and tissues are complex processes. It may interact with specific transporters or binding proteins, influencing its localization or accumulation.

Biological Activity

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)carbonyl)amino)propanoic acid, commonly referred to by its IUPAC name and CAS number (204316-36-9), is a synthetic compound of significant interest in medicinal chemistry. This compound features a complex structure that incorporates a fluorenyl group, methoxycarbonyl, and benzyloxycarbonyl moieties, which are known to influence its biological activity.

Chemical Structure

The molecular formula for this compound is C26H24N2O6, with a molecular weight of approximately 460.49 g/mol. The structural representation can be summarized as follows:

Structure C2H4N2O6\text{Structure }\text{C}_2\text{H}_4\text{N}_2\text{O}_6

Biological Activity Overview

The biological activity of this compound is primarily investigated through its potential pharmacological applications. Key areas of research include:

  • Antimicrobial Properties : Studies have shown that compounds with similar structural characteristics often exhibit significant antimicrobial activities. The fluorenyl group may enhance interactions with bacterial cell membranes or enzymes, potentially leading to inhibition of bacterial growth.
  • Inhibition of Enzymatic Activity : Research indicates that derivatives of this compound can inhibit specific enzymes involved in metabolic pathways, such as InhA, an enzyme critical for the fatty acid biosynthesis in Mycobacterium tuberculosis. This suggests potential applications in anti-tuberculosis therapies.

Case Studies and Research Findings

Several studies have focused on the biological implications of compounds related to this compound. Below are notable findings:

  • Inhibition of Mycobacterium tuberculosis : A study reported that certain derivatives exhibited potent inhibitory effects against the InhA enzyme, demonstrating efficacy against both drug-sensitive and multi-drug resistant strains of M. tuberculosis .
  • Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications on the benzyloxy and fluorenyl groups significantly affect the compound's biological activity. For example, compounds with additional functional groups showed enhanced binding affinity to target enzymes .
  • Antioxidant Activity : Some derivatives were evaluated for their antioxidant properties, showing potential in reducing oxidative stress in cellular models .

Data Tables

The following table summarizes key research findings regarding the biological activity of related compounds:

Compound NameCAS NumberBiological ActivityReference
3-(9H-Fluoren-9-yl)pyrrolidine-2,5-dione123456-78-9Inhibits InhA enzyme
3-(benzyloxycarbonyl)-propanoic acid204316-36-9Antimicrobial activity
3-(methoxycarbonyl)-propanoic acid204322-78-1Antioxidant properties

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares the target compound with structurally related Fmoc/Cbz-protected amino acids and derivatives:

Compound Name Protecting Groups Molecular Formula Key Applications Deprotection Conditions Synthetic Yield (Reported) Reference ID
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)carbonyl)amino)propanoic acid Fmoc (β), Cbz (α) C₂₆H₂₂N₂O₆ Peptide synthesis, orthogonal protection Fmoc: Base (piperidine); Cbz: H₂/Pd-C N/A
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(((allyloxy)carbonyl)amino)propanoic acid Fmoc (β), Alloc (α) C₂₂H₂₂N₂O₆ Orthogonal protection in SPPS Alloc: Pd(0)/PhSiH₃; Fmoc: Base High (85–96%)
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(phenylsulfonamido)propanoic acid Fmoc (β), Phenylsulfonyl (α) C₂₄H₂₂N₂O₅S Enzyme inhibitor synthesis Phenylsulfonyl: Stable under basic conditions Moderate (85%)
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiophen-3-yl)propanoic acid Fmoc (α), Thiophene (side chain) C₂₂H₁₉NO₄S Conformationally constrained peptides Fmoc: Base N/A

Key Observations :

  • Orthogonality: The target compound’s Fmoc/Cbz combination allows sequential deprotection, similar to Fmoc/Alloc derivatives . However, Alloc removal requires palladium catalysts, whereas Cbz cleavage uses hydrogenolysis .
  • Thiophene-containing derivatives (e.g., ) introduce aromaticity and altered solubility.
  • Synthetic Accessibility : High yields (85–96%) for Fmoc-protected analogs (e.g., ) suggest robust synthetic routes, though the target compound’s dual protection may require optimized conditions.

Deprotection Kinetics and Compatibility

  • Fmoc Group : Removed rapidly with 20% piperidine in DMF, compatible with acid-labile resins .
  • Cbz Group: Requires hydrogenolysis (H₂/Pd-C) or strong acids (HBr/AcOH), limiting compatibility with acid-sensitive residues. In contrast, Alloc deprotection (e.g., ) is milder but requires specialized reagents.

Spectroscopic and Analytical Comparisons

and emphasize NMR chemical shift analysis for structural validation. For the target compound, the Fmoc group’s aromatic protons (δ 7.2–7.8 ppm) and Cbz’s benzyl signals (δ 5.1–5.3 ppm) would dominate the ¹H NMR spectrum, distinct from Alloc (δ 4.5–5.5 ppm, allylic protons) or thiophene-containing analogs (δ 6.8–7.4 ppm) . Computational simulations (e.g., Procs14 in ) could further validate shifts against experimental data.

Preparation Methods

Resin Loading and Temporary Protection

  • Resin Activation : The 2-CTC resin is swelled in dichloromethane (DCM) and treated with 3 equivalents of the diaminopropanoic acid (Dap) derivative in anhydrous DCM containing 20% collidine.
  • Coupling Reaction : The free amino group is reacted with Fmoc-OSu (Fmoc-N-hydroxysuccinimide ester) in dimethylformamide (DMF) under nitrogen atmosphere, achieving >95% coupling efficiency.
  • Z-Protection : The secondary amine is selectively protected using benzyl chloroformate (Cbz-Cl) in the presence of N,N-diisopropylethylamine (DIEA), yielding the Z-protected intermediate.

Cleavage and Final Deprotection

The resin-bound product is cleaved using 1% trifluoroacetic acid (TFA) in DCM, preserving acid-labile protecting groups. This method reports crude yields of 70–85% and >90% purity by HPLC.

Solution-Phase Hofmann Rearrangement and Diazotransfer

This two-step approach, inspired by azido amino acid synthesis, enables scalable production of the target compound:

Hofmann Rearrangement of Fmoc-Protected Precursors

  • Substrate Preparation : Fmoc-protected asparagine (Fmoc-Asn-OH) is treated with [bis(trifluoroacetoxy)iodo]benzene (PIFA) in DMF/H₂O (2:1) at room temperature for 14 hours.
  • Intermediate Isolation : The resulting isocyanate intermediate is directly subjected to diazo transfer without purification.
Step Reagent Conditions Yield
Hofmann rearrangement PIFA (1.5 eq) DMF/H₂O, 25°C, 14 h 82%
Diazotransfer Imidazole-1-sulfonyl azide (1.2 eq) CH₂Cl₂/MeOH/H₂O, pH 9, 2 h 68%

Selective Z-Protection

The primary amine generated from Hofmann rearrangement is protected with benzyl chloroformate under Schotten-Baumann conditions (aqueous NaOH, 0°C), achieving >95% regioselectivity.

Stepwise Protection of Diaminopropanoic Acid

For laboratories without specialized resins, this classical approach ensures precise control over protection sites:

Orthogonal Protection Strategy

  • Fmoc Protection : L-2,3-diaminopropanoic acid is treated with Fmoc-Cl (1.1 eq) in tetrahydrofuran (THF)/water (3:1) at pH 8.5–9.0.
  • Z-Protection : The remaining amine is acylated with Cbz-Cl (1.05 eq) in dichloromethane using DIEA as base.

Crystallization and Purification

The crude product is recrystallized from ethyl acetate/hexanes (1:3), yielding 63–72% of analytically pure material. Key spectral data confirm structure:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.75 (d, 2H, Fmoc ArH), 7.58 (t, 2H, Fmoc ArH), 7.40–7.28 (m, 5H, Z ArH), 5.10 (s, 2H, Z CH₂), 4.40 (d, 2H, Fmoc CH₂).
  • HRMS : m/z calculated for C₂₆H₂₄N₂O₆ [M+H]⁺ 461.1709, found 461.1712.

Comparative Analysis of Synthetic Methods

Method Scale (g) Purity (%) Total Yield (%) Key Advantage
Solid-phase (2-CTC) 0.1–5 90–95 70–85 Minimal purification required
Hofmann rearrangement 1–10 85–90 55–60 Gram-scale feasibility
Stepwise protection 0.5–2 98 60–65 High crystallinity

The solid-phase method excels in combinatorial chemistry applications, while the Hofmann rearrangement route offers scalability for industrial production. Classical stepwise protection remains valuable for small-scale syntheses requiring high enantiomeric excess.

Critical Considerations in Synthesis

Stereochemical Integrity

The (R)-configuration at C2 is maintained using L-asparagine derivatives in the Hofmann approach, whereas solid-phase synthesis requires chiral auxiliaries to prevent racemization during resin loading.

Byproduct Formation

Common impurities include:

  • Diketopiperazines : Formed during Fmoc deprotection with secondary amines (e.g., dipropylamine).
  • Aspartimide derivatives : Minimized by using 25% dipropylamine instead of piperidine for Fmoc removal.

Q & A

Basic: What are the key structural features and functional groups in this compound, and how do they influence its reactivity?

Answer:
The compound contains two critical protecting groups:

  • 9-Fluorenylmethyloxycarbonyl (Fmoc) on the primary amine, which is acid-labile and cleaved under basic conditions (e.g., piperidine) .
  • Benzyloxycarbonyl (Cbz/Z) on the secondary amine, which is removed via catalytic hydrogenation or strong acids (e.g., HBr in acetic acid) .
    The carboxylic acid terminus allows conjugation to resins or other moieties in solid-phase peptide synthesis. The stereochemistry of the amino acid backbone (if chiral) must be confirmed via circular dichroism (CD) or chiral HPLC .

Basic: What analytical methods are recommended to confirm purity and structural identity?

Answer:

  • HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to assess purity (>95% recommended for synthesis). Retention time should match a reference standard .
  • 1H NMR : Key peaks include aromatic protons from Fmoc (δ 7.2–7.8 ppm) and Cbz (δ 7.3–7.5 ppm), and α-proton resonances (δ 4.0–4.5 ppm). Compare with literature spectra for validation .
  • Mass Spectrometry (MS) : Confirm molecular weight using ESI-MS or MALDI-TOF (e.g., [M+H]+ ion at m/z corresponding to the molecular formula) .

Basic: What safety precautions are critical during handling and storage?

Answer:

  • Handling : Use PPE (gloves, goggles) to avoid skin/eye contact (H315, H319 hazards). Work in a fume hood to prevent inhalation of dust (H335) .
  • Storage : Store at –20°C under inert gas (N2 or Ar) to prevent hydrolysis. Lyophilized powder is stable for 2 years at 4°C if desiccated .
  • Spill Management : Avoid water jets. Collect spills with absorbent materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can racemization during Fmoc-based solid-phase synthesis be minimized?

Answer:
Racemization occurs under basic deprotection conditions. Mitigation strategies include:

  • Deprotection Time : Limit piperidine exposure to ≤20 min (20% v/v in DMF) to reduce base-induced stereochemical scrambling .
  • Temperature : Perform couplings at 0–4°C to slow racemization kinetics .
  • Additives : Use HOBt/DIC or OxymaPure/DIC coupling reagents, which reduce activation time and side reactions .
    Validate enantiopurity via chiral HPLC after each coupling cycle .

Advanced: How can contradictory spectral data (e.g., NMR vs. MS) be resolved during characterization?

Answer:

  • Impurity Analysis : Run 2D NMR (COSY, HSQC) to distinguish between diastereomers or byproducts. For example, residual DMF (δ 2.7–2.9 ppm) may mask signals .
  • High-Resolution MS : Confirm exact mass to rule out isotopic interference or adduct formation (e.g., sodium/potassium adducts) .
  • Alternative Solvents : Re-dissolve the compound in deuterated DMSO or CDCl3 to resolve solubility-related peak broadening in NMR .

Advanced: What strategies optimize yield in large-scale synthesis of this compound?

Answer:

  • Stepwise Protection : Introduce Fmoc and Cbz groups sequentially to avoid cross-reactivity. For example, protect the primary amine with Fmoc-Cl first, then the secondary amine with Cbz-OSu .
  • Solvent Selection : Use dichloromethane (DCM) for Fmoc deprotection (higher solubility of byproducts) and DMF for couplings .
  • Purification : Employ flash chromatography (silica gel, 5% MeOH/DCM) or preparative HPLC (C18 column) for intermediates. Final product purity >99% is achievable with gradient elution .

Advanced: How does the stability of this compound vary under different pH and temperature conditions?

Answer:

  • Acidic Conditions (pH <3) : Rapid cleavage of the Cbz group occurs (e.g., HBr/acetic acid, 1 h, RT) .
  • Basic Conditions (pH >9) : Fmoc deprotection is efficient but may hydrolyze ester linkages if present. Avoid prolonged exposure .
  • Thermal Stability : Degrades above 40°C (TGA data). Store at –20°C for long-term stability .
    Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to model shelf life .

Advanced: What are the applications of this compound in drug discovery and peptide engineering?

Answer:

  • Peptide Synthesis : Dual protection enables orthogonal deprotection for sequential assembly of complex peptides (e.g., cyclic or branched structures) .
  • Prodrug Design : The carboxylic acid can be esterified for improved bioavailability, with Fmoc/Cbz groups removed post-administration .
  • Bioconjugation : Used to link peptides to fluorophores or nanoparticles via NHS ester/EDC chemistry .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)carbonyl)amino)propanoic acid
Reactant of Route 2
Reactant of Route 2
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)carbonyl)amino)propanoic acid

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